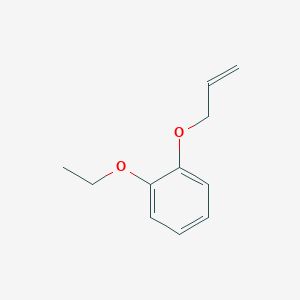

o-(Allyloxy)phenetole

説明

o-(Allyloxy)phenetole is an aromatic ether compound characterized by an allyloxy (-O-CH₂CH=CH₂) group and an ethoxy (-O-CH₂CH₃) group positioned ortho to each other on a benzene ring. These compounds are typically synthesized via alkylation reactions, such as the substitution of phenolic hydroxyl groups with allyl halides . The allyloxy group imparts unique reactivity, particularly in electrophilic aromatic substitution and cyclization reactions, making it valuable in medicinal chemistry and materials science .

特性

CAS番号 |

1666-74-6 |

|---|---|

分子式 |

C11H14O2 |

分子量 |

178.23 g/mol |

IUPAC名 |

1-ethoxy-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C11H14O2/c1-3-9-13-11-8-6-5-7-10(11)12-4-2/h3,5-8H,1,4,9H2,2H3 |

InChIキー |

UCMXTTKAPKCTNV-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1OCC=C |

正規SMILES |

CCOC1=CC=CC=C1OCC=C |

他のCAS番号 |

1666-74-6 |

製品の起源 |

United States |

類似化合物との比較

Key Compounds:

Compound 33 (5-(Allyloxy)-6-[3-(4'-methoxyphenyl)acryolyl]benzo[1,3]oxathiol-2-one):

- Structure : Features a benzooxathiolone core with allyloxy and methoxy-substituted acryolyl groups.

- Synthesis : Prepared at -70°C via condensation, yielding 21% as a yellow solid (m.p. 166–169°C) .

- Applications : Serves as an intermediate for bioactive molecules, though low yields suggest synthetic challenges .

Allyl Phenoxyacetate: Structure: Contains a phenoxyacetate ester linked to an allyl group. Properties: Molecular weight 192.21 g/mol (C₁₁H₁₂O₃). Its ester functionality makes it relevant in fragrance formulations .

o-(Allyloxy)benzaldehyde :

Data Table: Comparative Analysis

*Note: o-(Allyloxy)phenetole is inferred based on structural analogs.

Reactivity and Functional Group Influence

- Electrophilic Substitution : Allyloxy groups direct electrophiles to ortho/para positions. For example, in , allyloxy precursors underwent nitration at the ortho position due to electron-donating effects .

- Stability : Compounds with bulky substituents (e.g., Compound 33) exhibit higher melting points, suggesting enhanced crystalline stability compared to simpler ethers .

- Odor Profile: Allyloxy derivatives (e.g., ) produce less intense odors than allyl analogs but retain similar floral notes, aligning with stereochemical odor theories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。